![molecular formula C24H18BrFN2O3 B2809723 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate CAS No. 318289-24-6](/img/structure/B2809723.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate
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Overview
Description
“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate” is a chemical compound. It is also known as "Benzoic acid, 4-bromo-, [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
. This indicates that the compound contains 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 298.32 .Scientific Research Applications
- Researchers have investigated the anti-inflammatory potential of this compound due to its structural resemblance to certain nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory conditions .
- A related derivative, 5- [4- (4-fluorophenoxy) phenyl] methylene-3- {4- [3- (4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone , has been found to selectively inhibit IKKβ (IκB kinase β), a key regulator of NF-κB signaling. This pathway plays a crucial role in inflammation and cancer progression .
Anti-Inflammatory and Immunomodulatory Effects
IKKβ Inhibition
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrFN2O3/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQMRKFWRMDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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